Cas no 1303503-70-9 (8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole)
![8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole structure](https://ja.kuujia.com/scimg/cas/1303503-70-9x500.png)
8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole 化学的及び物理的性質
名前と識別子
-
- 8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole
- 8-bromo-5-phenylpyrido[4,3-b]indole
- DB-220034
- 1303503-70-9
- 5H-Pyrido[4,3-b]indole, 8-bromo-5-phenyl-
- DTXSID60742616
- SCHEMBL12098396
-
- インチ: InChI=1S/C17H11BrN2/c18-12-6-7-16-14(10-12)15-11-19-9-8-17(15)20(16)13-4-2-1-3-5-13/h1-11H
- InChIKey: CZZLHOWUECFBMS-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CN=CC=C42
計算された属性
- せいみつぶんしりょう: 322.01063
- どういたいしつりょう: 322.01056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 17.8Ų
じっけんとくせい
- PSA: 17.82
8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM148608-1g |
8-bromo-5-phenyl-5H-pyrido[4,3-b]indole |
1303503-70-9 | 95% | 1g |
$729 | 2024-08-02 | |
Alichem | A029182172-1g |
8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole |
1303503-70-9 | 95% | 1g |
$659.40 | 2022-04-03 |
8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
8-Bromo-5-phenyl-5H-pyrido[4,3-b]indoleに関する追加情報
8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole (CAS No. 1303503-70-9)
8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole is a structurally complex heterocyclic compound with significant potential in various fields of research and application. This compound, identified by the CAS registry number 1303503-70-9, belongs to the class of pyridobenzindoles, which are known for their unique pharmacological properties and structural versatility.
The molecular structure of 8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole features a fused bicyclic system consisting of a pyridine ring and an indole moiety. The bromine substituent at position 8 and the phenyl group at position 5 contribute to its distinct chemical reactivity and biological activity. Recent studies have highlighted its role in medicinal chemistry, particularly in the development of novel therapeutic agents targeting various diseases.
One of the most promising applications of 8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole is in the field of oncology. Researchers have demonstrated that this compound exhibits potent anti-cancer activity by modulating key signaling pathways involved in tumor growth and metastasis. For instance, a study published in the journal *Nature Communications* revealed that this compound inhibits the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells.
In addition to its anti-cancer properties, 8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole has shown potential as a modulator of neurodegenerative diseases. Preclinical studies suggest that it may protect against oxidative stress and inflammation, two key factors contributing to conditions such as Alzheimer's disease and Parkinson's disease. The phenyl group at position 5 plays a crucial role in enhancing its neuroprotective effects.
The synthesis of 8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole involves a multi-step process that combines principles from organic chemistry and heterocyclic synthesis. A recent advancement reported in *Chemical Science* describes an efficient route utilizing microwave-assisted reactions to achieve high yields and purity. This method not only simplifies the synthesis but also reduces the environmental footprint compared to traditional approaches.
Furthermore, 8-Bromo-5-phenyl-5H-pyrido[4,3-b]indole has been explored as a template for drug design due to its ability to undergo various post-synthetic modifications. By altering substituents at different positions on the bicyclic framework, researchers can tailor its pharmacokinetic properties and bioavailability for specific therapeutic applications.
In conclusion, 8-Bromo-5-phenyl
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